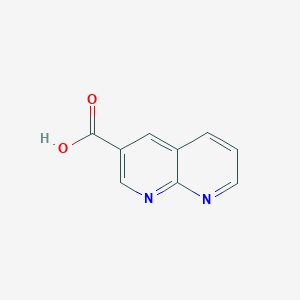

1,8-naphthyridine-3-carboxylic Acid

Übersicht

Beschreibung

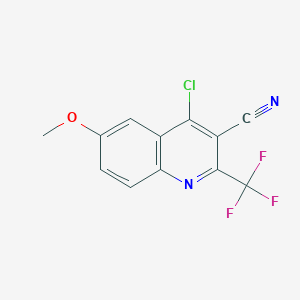

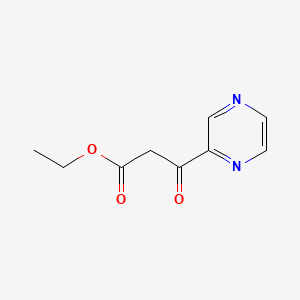

1,8-Naphthyridine-3-carboxylic Acid is a derivative of 1,8-Naphthyridine, which is the most well-studied of the six isomeric naphthyridines . It is a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

New 1,8-naphthyridine-3-carboxylic acid derivatives were designed and synthesized for their in vivo antihistaminic activity on guinea pig trachea . The synthesis involved the use of chlorpheniramine as the standard drug . A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine-3-carboxylic Acid is complex. A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridine-3-carboxylic Acid derivatives are complex . The reactions were designed and evaluated for their in vivo antihistaminic activity on guinea pig trachea .

Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity

1,8-Naphthyridine-3-carboxylic acid derivatives have been investigated for their antihistaminic properties. In a study, researchers designed, synthesized, and evaluated these derivatives for in vivo antihistaminic activity using guinea pig trachea. Compound 5a1 displayed a promising bronchorelaxant effect, making it a potential candidate for managing allergic symptoms .

Antimicrobial Properties

The 1,8-naphthyridine scaffold is found in quinolone antibacterial compounds. These compounds act as DNA gyrase inhibitors, making them valuable in combating bacterial infections .

Antiviral Activity

While more research is needed, 1,8-naphthyridine derivatives have shown potential antiviral properties. Their activity against specific viruses warrants further exploration .

Anti-Inflammatory Effects

In silico studies suggest that 1,8-naphthyridine-3-carboxylic acid derivatives may exhibit anti-inflammatory effects. These compounds could play a role in managing inflammatory conditions .

Analgesic Potential

Although not extensively studied, the 1,8-naphthyridine scaffold holds promise as an analgesic agent. Researchers are investigating its pain-relieving properties .

Neurological Disorders

1,8-Naphthyridine derivatives have been explored in the context of neurological disorders. These include Alzheimer’s disease, multiple sclerosis, and depression. Their potential neuroprotective effects make them intriguing candidates for further investigation .

Wirkmechanismus

Target of Action

1,8-Naphthyridine-3-carboxylic Acid primarily targets the H1 receptor . The H1 receptor is a type of histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in immune regulation via an acute and chronic inflammatory response .

Mode of Action

The compound interacts with the H1 receptor, leading to its antagonism . This interaction results in changes in the receptor’s activity, which can lead to a reduction in the symptoms of allergic reactions .

Biochemical Pathways

The antagonism of the H1 receptor by 1,8-Naphthyridine-3-carboxylic Acid affects the histamine-mediated biochemical pathways . Histamine is a chemical mediator that influences immune regulation through four different types of G-protein coupled receptors, H1, H2, H3, and H4 . By antagonizing the H1 receptor, the compound can potentially alleviate symptoms of allergic disorders like urticaria, rhino conjunctivitis, and asthma .

Pharmacokinetics

The pharmacokinetic properties of 1,8-Naphthyridine-3-carboxylic Acid derivatives were predicted using in silico computational studies . These studies help to understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining the compound’s bioavailability .

Result of Action

The result of the action of 1,8-Naphthyridine-3-carboxylic Acid is a promising bronchorelaxant effect, as demonstrated in an in vivo model using conscious guinea pigs . This bronchorelaxant effect can be beneficial in the management of respiratory conditions like asthma .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLVFZJJOXEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406206 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-naphthyridine-3-carboxylic Acid | |

CAS RN |

104866-53-7 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)